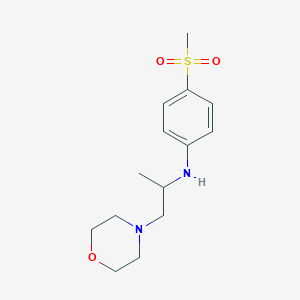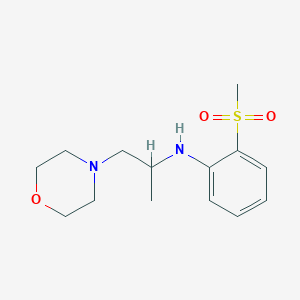
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol, also known as FPEI, is a chemical compound that has been widely studied in the field of pharmaceutical research. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. In
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol is through the inhibition of HDAC enzymes. HDAC enzymes are responsible for the removal of acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol can alter gene expression patterns, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol are largely dependent on its mechanism of action. By inhibiting HDAC enzymes, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol can alter gene expression patterns, leading to changes in cell behavior and function. This can result in a variety of effects, including cell cycle arrest, apoptosis, and changes in cellular metabolism. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been shown to have anti-inflammatory properties, which can lead to a reduction in inflammation and oxidative stress.
实验室实验的优点和局限性
The advantages of using 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol in lab experiments include its potent HDAC inhibition activity, which makes it a useful tool for studying the role of HDAC enzymes in disease. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol in lab experiments. For example, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol is a relatively complex molecule, which can make synthesis and purification challenging. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been shown to have off-target effects, which can complicate data interpretation.
未来方向
For the study of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol include the development of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol-based therapies and the development of analogs with improved potency and selectivity.
合成方法
The synthesis of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with 1-bromo-2-propanol to form the intermediate 1-(4-fluorophenyl)-2-(hydroxymethyl)propan-2-ol. This intermediate is then reacted with imidazole and triethylamine to form 1-(4-fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol, which is the final product.
科学研究应用
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, as it inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(4-fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-11(9-18-7-6-16-10-18)17-8-14(19)12-2-4-13(15)5-3-12/h2-7,10-11,14,17,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUNMHFOGUWRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NCC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
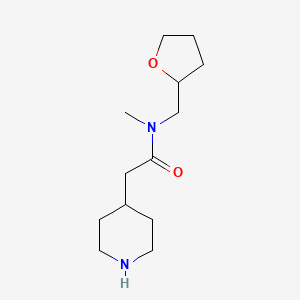
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
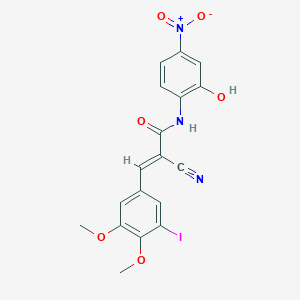
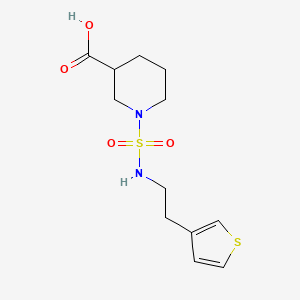
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)
![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

